molecular formula C18H17N5O5S2 B2816856 3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034460-03-0

3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2816856
CAS No.: 2034460-03-0
M. Wt: 447.48
InChI Key: PDXMABUMTYRTAV-UHFFFAOYSA-N
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Description

3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one typically involves:

  • Formation of the thienotriazine ring.

  • Substitution reactions to introduce the piperidinyl and sulfonyl groups.

  • Final cyclization to form the benzo[d]oxazol-2(3H)-one core.

Industrial Production Methods

While specific industrial methods for this compound may not be well-documented, typical industrial synthesis would focus on optimizing yields and minimizing costs using scalable reaction conditions and readily available reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The sulfur atom can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: : The carbonyl groups can be reduced to alcohols under appropriate conditions.

  • Substitution: : Various positions on the molecule can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Halogenating agents, Grignard reagents.

Major Products

  • Sulfoxides, sulfones from oxidation.

  • Alcohols from reduction.

  • Halogenated derivatives from substitution reactions.

Scientific Research Applications

Chemistry

This compound's complex structure allows for various derivatizations, making it useful as an intermediate in organic synthesis.

Biology and Medicine

Due to the presence of multiple functional groups, it has potential as a lead compound in drug discovery, particularly in targeting specific biological pathways.

Industry

Its structural features may make it suitable for applications in the development of materials with unique electronic or optical properties.

Mechanism of Action

3-methyl-5-((4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exerts its effects by interacting with specific molecular targets. The piperidinyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways would depend on the specific application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

  • Benzoxazole derivatives

  • Thienotriazine analogues

  • Piperidine-based structures

Uniqueness

The unique combination of benzo[d]oxazole, thienotriazine, and piperidine in a single molecule enhances its versatility and potential for specific applications compared to simpler analogues.

This overview touches on various facets of this compound, aiming to highlight its potential and multifaceted nature. What’s your take on its potential in real-world applications?

Properties

IUPAC Name

3-methyl-5-[4-(4-oxothieno[3,2-d]triazin-3-yl)piperidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O5S2/c1-21-14-10-12(2-3-15(14)28-18(21)25)30(26,27)22-7-4-11(5-8-22)23-17(24)16-13(19-20-23)6-9-29-16/h2-3,6,9-11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXMABUMTYRTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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